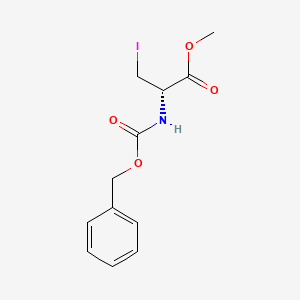
methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with the molecular formula C12H14INO4 It is a derivative of propanoate, featuring an iodine atom and a phenylmethoxycarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate.
Iodination: The introduction of the iodine atom is achieved through an iodination reaction. This can be done using reagents like iodine (I2) and a suitable oxidizing agent, such as sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane (CH2Cl2), at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining purity standards. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding deiodinated product.
Oxidation Reactions: Oxidative conditions can modify the phenylmethoxycarbonylamino group, leading to different oxidation products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would produce the deiodinated propanoate.
Applications De Recherche Scientifique
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic effects, including its interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The iodine atom and the phenylmethoxycarbonylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate: This compound lacks the iodine atom and serves as a precursor in the synthesis of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate.
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate: A structurally similar compound with a different aromatic group, used in pharmaceutical research.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another related compound with different functional groups, used in synthetic organic chemistry.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This uniqueness makes it valuable for specific applications in medicinal chemistry and synthetic organic chemistry, where the iodine atom can be leveraged for targeted modifications and interactions.
Propriétés
Formule moléculaire |
C12H14INO4 |
|---|---|
Poids moléculaire |
363.15 g/mol |
Nom IUPAC |
methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H14INO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 |
Clé InChI |
CADXRZVJHPSEOI-SNVBAGLBSA-N |
SMILES isomérique |
COC(=O)[C@@H](CI)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
COC(=O)C(CI)NC(=O)OCC1=CC=CC=C1 |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















